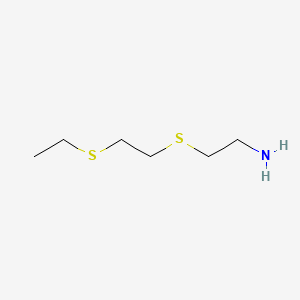

2-((2-(Ethylthio)ethyl)thio)amine

Description

Properties

CAS No. |

73502-96-2 |

|---|---|

Molecular Formula |

C6H15NS2 |

Molecular Weight |

165.3 g/mol |

IUPAC Name |

2-(2-ethylsulfanylethylsulfanyl)ethanamine |

InChI |

InChI=1S/C6H15NS2/c1-2-8-5-6-9-4-3-7/h2-7H2,1H3 |

InChI Key |

JOSVHNVOXNQDTB-UHFFFAOYSA-N |

Canonical SMILES |

CCSCCSCCN |

Origin of Product |

United States |

Synthetic Strategies and Methodological Development for 2 2 Ethylthio Ethyl Thio Amine

Established Reaction Pathways for 2-((2-(Ethylthio)ethyl)thio)amine Synthesis

The established synthesis of this compound likely involves the sequential coupling of precursor molecules. A plausible synthetic route can be inferred from commercially available starting materials and common organic transformations. Key precursors identified for its synthesis include 2-(Ethylthio)ethanol (B52129), 2-chloroethylamine (B1212225) hydrochloride, and potentially other sulfur-donating reagents. scbt.comchemicalbook.comtcichemicals.com

A primary and logical starting material for the synthesis of the CH3CH2SCH2CH2- fragment of the target molecule is 2-(ethylthio)ethanol. This precursor can be synthesized by the reaction of ethyl mercaptan with ethylene (B1197577) oxide. sigmaaldrich.com A patented industrial process for this reaction involves the use of ammonium (B1175870) hydroxide (B78521) as a promoter to increase the reaction rate and yield, with typical conditions of 150-200°F and 45-70 psig. merckmillipore.com

Once 2-(ethylthio)ethanol is obtained, it must undergo further transformation to introduce the second sulfur atom and the terminal amine group. One potential pathway involves converting the alcohol group of 2-(ethylthio)ethanol into a better leaving group, such as a tosylate. This can be achieved by reacting it with p-toluenesulfonyl chloride in the presence of a base. tcichemicals.comsigmaaldrich.com The resulting tosylate is a versatile intermediate.

This intermediate can then react with a sulfur nucleophile, such as sodium sulfide (B99878) or a protected thiol, to form the second thioether linkage. The final step would be the introduction of the amino group. A common method for this is the reaction with a protected amine followed by deprotection, or more directly, with a reagent like 2-chloroethylamine.

An analogous method has been described for the synthesis of 2-thiophene ethylamine (B1201723) from 2-thiophene ethanol (B145695), which involves esterification followed by an ammonolysis reaction. sigmaaldrich.comcaymanchem.comchemicalbook.com This two-step process to convert an alcohol to an amine is a well-established transformation that could be applied in this context.

The efficiency of thioether synthesis is highly dependent on the chosen reaction conditions and the use of appropriate catalysts. For the formation of the C-S bonds in this compound, several catalytic systems can be considered for optimization.

Copper-catalyzed cross-coupling reactions, often referred to as Ullmann-type couplings, are widely used for the formation of aryl thioethers and can be adapted for alkyl thioethers. scbt.com These reactions typically employ a Cu(I) salt with a nitrogen-containing ligand. scbt.com Modern methods have also explored the use of other metals. For instance, nickel-catalyzed reductive cross-coupling of alkyl halides with arylthiosilanes offers high chemoselectivity and tolerance for various functional groups. molport.com Rhodium-based catalysts have also been shown to be effective in the hydrothiolation of alkenes, which could represent an alternative route to constructing the thioether backbone. scbt.com

The choice of solvent, base, and temperature plays a crucial role. For nucleophilic substitution reactions to form thioethers, polar aprotic solvents like DMF or DMSO are often used to accelerate the reaction rate. The selection of the base is critical for deprotonating thiols to form the more nucleophilic thiolate anions.

Table 1: Potential Catalytic Systems for Thioether Synthesis

| Catalyst System | Reaction Type | Potential Application in Synthesis | Reference |

| CuI / Oxalic diamide (B1670390) ligand | Ullmann-type coupling | Formation of C-S bonds | scbt.com |

| Nickel / Ligand | Reductive cross-coupling | Coupling of alkyl halides with thiol equivalents | molport.com |

| Rhodium / Bidentate ligand | Hydrothiolation | Addition of a thiol across a double bond | scbt.com |

| Palladium-on-carbon | Reduction | Reduction of thioesters to access functionalized intermediates | scbt.com |

Exploration of Novel Synthetic Routes and Precursor Utilization

Beyond the established pathways, the exploration of novel synthetic routes is crucial for improving efficiency, reducing costs, and enhancing the sustainability of the synthesis.

The synthesis of this compound can be compared with that of similar molecules to understand the potential challenges and alternative strategies. For example, the synthesis of the simpler analog, 2-(methylthio)ethylamine, has been reported via the reaction of bromoethylamine with sodium metal in ethanol and hexanethiol, though this method involves high distillation temperatures. fishersci.com A more recent method utilizes ethylene glycol diethyl ether as a solvent with methyl iodide, sodium hydride, and aminoethylthiol as starting materials under milder conditions. fishersci.com

Another relevant analogue is bis(2-((2-(ethylthio)ethyl)thio)ethyl)amine, a more complex molecule containing two 2-((2-(ethylthio)ethyl)thio)ethyl chains attached to a central nitrogen atom. chemscene.com The synthesis of this compound would likely follow a similar logic of sequential thioether bond formation and amination, but with different stoichiometry.

The general synthesis of thioethers offers a broad range of possibilities. These include nucleophilic substitution of alkyl halides with thiolates, Michael addition of thiols to activated alkenes, and radical-mediated thiol-ene reactions. Photocatalytic methods are also emerging as a powerful tool for thioether synthesis under mild conditions.

Table 2: Comparison of Synthetic Precursors for Thioether Amines

| Target Compound | Key Precursors | Synthetic Approach | Reference |

| This compound | 2-(Ethylthio)ethanol, 2-Chloroethylamine hydrochloride | Multi-step coupling and amination | tcichemicals.com |

| 2-(Methylthio)ethylamine | Aminoethylthiol, Methyl iodide, Sodium hydride | Nucleophilic substitution | fishersci.com |

| 2-Thiophene ethylamine | 2-Thiophene ethanol, Tosyl chloride, Ammonia | Esterification and ammonolysis | sigmaaldrich.comcaymanchem.com |

While this compound itself is an achiral molecule, the principles of stereoselective and regioselective synthesis are important considerations for creating more complex analogs or for avoiding unwanted side products.

Regioselectivity becomes critical when dealing with unsymmetrical precursors. For instance, in the hydrothiolation of an alkene, the choice of catalyst can determine whether the thiol adds in a Markovnikov or anti-Markovnikov fashion. Hull and co-workers reported a rhodium-catalyzed regiodivergent synthesis of 1,2- and 1,3-amino thioethers from allyl amines. scbt.com The selectivity was controlled by the bite angle of the bidentate phosphine (B1218219) ligand used. scbt.com

Stereoselective synthesis would be relevant if chiral centers were to be introduced into the backbone of the molecule. This could be achieved by using chiral precursors or through the use of chiral catalysts that can control the formation of new stereocenters during the reaction.

Industrial-Scale Synthesis Feasibility and Process Engineering

The feasibility of synthesizing this compound on an industrial scale depends on factors such as the cost and availability of raw materials, the efficiency and safety of the chemical process, and the ease of purification. The fact that a chemical supplier lists a stock of over 4.5 kg of this compound suggests that a scalable synthesis method has been developed.

The synthesis of the precursor 2-(ethylthio)ethanol from ethylene oxide and ethyl mercaptan is an established industrial process. sigmaaldrich.commerckmillipore.com However, the handling of low molecular weight thiols like ethyl mercaptan requires special engineering controls due to their high volatility and strong, unpleasant odor.

Purification of the final product would likely involve distillation or chromatography, and the development of a robust purification protocol is essential for obtaining the compound with the required purity for its intended applications.

Mechanistic Studies of Chemical Reactivity of 2 2 Ethylthio Ethyl Thio Amine

Nucleophilic Characteristics of the Amine Moiety

The primary amine group in 2-((2-(Ethylthio)ethyl)thio)amine is a key center for nucleophilic reactions, readily participating in the formation of new carbon-nitrogen bonds.

The primary amine of this compound is expected to undergo N-alkylation when treated with alkylating agents such as alkyl halides. This reaction proceeds via a nucleophilic substitution mechanism, where the nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group. wikipedia.org However, a significant challenge in the alkylation of primary amines is the potential for overalkylation. The product of the initial alkylation, a secondary amine, is often more nucleophilic than the starting primary amine, leading to further reaction to form a tertiary amine and subsequently a quaternary ammonium (B1175870) salt. masterorganicchemistry.comnih.govdtic.mil

To achieve selective monoalkylation, specific strategies can be employed. One approach involves using a large excess of the amine to increase the probability of the alkylating agent reacting with the primary amine rather than the secondary amine product. wikipedia.org Another method utilizes protecting groups or specific reaction conditions, such as using amine hydrobromide salts and a competitive deprotonation/protonation strategy, to favor the formation of the desired secondary amine. rsc.org

Table 1: Representative Alkylation Reactions of Primary Amines

| Alkylating Agent | Amine | Product(s) | Notes |

| 1-Bromooctane | Ammonia | Mixture of primary and secondary amines | Demonstrates the challenge of overalkylation. wikipedia.org |

| Alkyl Halide | Primary Amine | Mono- and di-alkylated amines | The secondary amine product is often more reactive. masterorganicchemistry.com |

| Amine Hydrobromide/Alkyl Bromide | Primary Amine | Selectively mono-alkylated amine | A strategy to control the extent of alkylation. rsc.org |

This table presents generalized reactions for primary amines and is intended to be representative of the expected reactivity of this compound.

The amine group of this compound can act as a potent nucleophile in various substitution reactions. youtube.comyoutube.com It can react with a wide range of electrophiles, including acyl chlorides, anhydrides, and sulfonyl chlorides, to form the corresponding amides and sulfonamides. youtube.comyoutube.com

An interesting aspect of the reactivity of aminothioethers is the potential for neighboring group participation by the sulfur atom. The lone pair of electrons on the sulfur can assist in the displacement of a leaving group on an adjacent carbon, forming a cyclic sulfonium (B1226848) ion intermediate. This anchimeric assistance can significantly accelerate the rate of substitution reactions compared to analogous molecules lacking the thioether group. While direct evidence for this in this compound is not available, studies on similar structures suggest this is a plausible mechanistic pathway.

Redox Susceptibility of Thioether Linkages

The two thioether linkages in this compound are susceptible to both oxidation and reduction, leading to a range of sulfur-containing products.

Thioethers are readily oxidized to sulfoxides and subsequently to sulfones. organic-chemistry.orgresearchgate.netrsc.org This transformation can be achieved using a variety of oxidizing agents, including hydrogen peroxide, peroxy acids (like m-CPBA), and metal-based catalysts. mdpi.com The oxidation is a stepwise process, and it is often possible to selectively stop the reaction at the sulfoxide (B87167) stage by controlling the stoichiometry of the oxidant and the reaction conditions. researchgate.net The presence of two thioether groups in this compound raises questions of selectivity, as the electronic environment of each sulfur atom is slightly different. It is plausible that one thioether may be preferentially oxidized over the other, although specific studies on this molecule are lacking. The oxidation of thioethers to sulfones is also a common transformation, typically requiring stronger oxidizing conditions or a higher stoichiometry of the oxidant. researchgate.net

Table 2: Common Oxidizing Agents for Thioether Oxidation

| Oxidizing Agent | Product(s) | Selectivity |

| Hydrogen Peroxide (H₂O₂) | Sulfoxide, Sulfone | Controllable by stoichiometry and catalyst. mdpi.com |

| meta-Chloroperoxybenzoic acid (m-CPBA) | Sulfoxide, Sulfone | Often gives good yields of sulfoxides with controlled stoichiometry. |

| N-Fluorobenzenesulfonimide (NFSI) | Sulfoxide or Sulfone | Switchable by varying the loading of NFSI. rsc.org |

This table provides a general overview of common reagents and is not based on specific studies of this compound.

The carbon-sulfur bonds in thioethers can be cleaved under reductive conditions to yield thiols. rsc.org While direct reduction of simple thioethers to thiols is not a common laboratory transformation, specific methods exist for the cleavage of C-S bonds. For instance, electroreductive methods have been shown to cleave C-S bonds in aryl alkyl thioethers. researchgate.netchemrxiv.org Another approach involves the reaction with hydrogen peroxide under specific catalytic conditions to generate formally reduced products from certain thiols and dithioethers. rsc.org It is conceivable that under appropriate reductive conditions, one or both of the thioether linkages in this compound could be cleaved to produce the corresponding thiol(s). The presence of two thioethers could lead to a mixture of mono- and di-thiol products.

Formation of Derivative Structures

The bifunctional nature of this compound, possessing both a primary amine and flexible thioether chains, makes it a valuable building block for the synthesis of more complex molecules, including macrocycles. The primary amine can readily undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines (Schiff bases). latech.edulibretexts.org These imines can be further reduced to form stable secondary amines.

The flexible backbone of the molecule, containing two thioether linkages, allows for the potential formation of macrocyclic structures through intramolecular reactions or by reaction with difunctional electrophiles. For example, reaction with a suitable dialdehyde (B1249045) could lead to the formation of a macrocyclic diimine, which upon reduction would yield a macrocyclic diamine. nih.gov The synthesis of such macrocycles is of significant interest due to their applications in coordination chemistry and as host molecules. core.ac.ukresearchgate.net The condensation of related dithiol compounds with carbonyls to form thiocrown ethers has been reported, suggesting that this compound could participate in similar cyclization reactions. rsc.org

Condensation Reactions Leading to Schiff Bases

The formation of Schiff bases, or imines, is a characteristic reaction of primary amines with aldehydes or ketones. sigmaaldrich.comarid.mytcichemicals.com This acid-catalyzed condensation reaction proceeds through a two-step mechanism: the initial nucleophilic addition of the amine to the carbonyl carbon to form a carbinolamine intermediate, followed by the dehydration of this intermediate to yield the final imine product and a water molecule. sigmaaldrich.comchemicalbook.com The reaction is reversible and the rate is typically optimal under weakly acidic conditions (around pH 5), as strong acids would protonate the amine, rendering it non-nucleophilic. tcichemicals.comchemicalbook.com

While specific studies detailing this reaction for this compound are not found in the searched literature, the presence of the primary amino group (NH₂) in its structure suggests it would readily undergo such condensation reactions. ontosight.ai For instance, analogous reactions are well-documented for similar amino compounds. The condensation of 2-hydroxy-1-naphthaldehyde (B42665) with ethylamine (B1201723) readily forms a Schiff base ligand. imist.ma Similarly, new Schiff bases have been synthesized from the reaction of 2-hydroxyacetophenone (B1195853) with ethylenediamine. arid.myresearchgate.net

Based on these principles, the reaction of this compound with a generic aldehyde (R'-CHO) or ketone (R'-CO-R'') would be expected to proceed as follows, yielding the corresponding N-substituted imine.

Hypothetical Reaction Scheme:

CH₃CH₂SCH₂CH₂SCH₂CH₂NH₂ + R'-CHO ⇌ CH₃CH₂SCH₂CH₂SCH₂CH₂N=CHR' + H₂O

A detailed data table of specific reactants, conditions, and yields for this compound cannot be provided due to a lack of specific experimental data in the available literature.

Integration into Polycyclic and Heterocyclic Systems

The bifunctional nature of this compound, possessing a nucleophilic primary amine and two thioether linkages, makes it a potential precursor for the synthesis of various heterocyclic and polycyclic structures. The amine group can participate in cyclization reactions, while the sulfur atoms could also be involved, potentially through oxidation or other transformations.

Although direct evidence for the use of this compound in these synthetic applications is not present in the provided search results, the synthesis of heterocyclic systems from structurally related amines is a common strategy. For example, 2-thiophenamine (B1582638) is used as a starting material for the synthesis of annulated heterocyclic compounds through heterocyclization with various reagents. nih.gov Other examples include the synthesis of thiazolidinone and diazetidine-2-thione derivatives from Schiff bases derived from 2-mercaptobenzothiazole. google.com The Robinson annulation, a reaction that combines a Michael addition with an intramolecular aldol (B89426) condensation, is another powerful method for forming six-membered rings, often starting from amines or their derivatives. arid.my

The integration of this compound into such systems would likely involve an initial reaction at the amine functionality, such as Schiff base formation, followed by an intramolecular cyclization step. The flexible thioether chain could allow for the formation of various ring sizes.

Specific reaction pathways, resulting polycyclic or heterocyclic systems, and corresponding experimental data for this compound are not available in the reviewed literature, precluding the creation of a data table for this section.

Advanced Coordination Chemistry of 2 2 Ethylthio Ethyl Thio Amine

Ligand Design Principles and Chelation Properties

The design of ligands is a cornerstone of coordination chemistry, dictating the stability, structure, and reactivity of the resulting metal complexes. The unique arrangement of donor atoms in 2-((2-(Ethylthio)ethyl)thio)amine makes it an intriguing subject of study.

The presence of one nitrogen and two sulfur atoms allows this compound to act as a potentially tridentate ligand, binding to a metal center through all three donor atoms. However, it can also exhibit bidentate coordination, utilizing the nitrogen and one of the sulfur atoms, or just the two sulfur atoms, depending on the metal ion, its coordination preferences, and the reaction conditions. This flexibility in coordination modes is a key aspect of its chemistry. The chelate rings formed upon coordination, typically five- or six-membered, contribute significantly to the thermodynamic stability of the resulting complexes, a phenomenon known as the chelate effect.

The thioether groups play a crucial role in the complexation behavior of this compound. The lone pairs of electrons on the sulfur atoms are available for donation to a metal center, forming coordinate bonds. Thioether sulfur is considered a "soft" donor atom, according to the Hard and Soft Acids and Bases (HSAB) theory. This means it preferentially binds to "soft" metal ions like palladium(II), platinum(II), mercury(II), and cadmium(II). researchgate.netnih.gov The strength of the metal-sulfur bond can be influenced by the electronic and steric properties of the groups attached to the sulfur. The ethyl groups in this ligand are electron-donating, which can enhance the electron density on the sulfur atoms and potentially strengthen their coordination to metal ions. The flexibility of the ethylthioethyl backbone allows the ligand to adopt various conformations to accommodate the geometric preferences of different metal ions.

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with this compound and related ligands has been an active area of research, leading to a diverse range of coordination compounds with interesting structural features.

Palladium(II) and platinum(II) are soft metal ions with a strong affinity for sulfur donor ligands. The synthesis of their complexes with ligands like this compound is often achieved by reacting a salt of the metal, such as K₂[PdCl₄] or K₂[PtCl₄], with the ligand in a suitable solvent. lu.seuonbi.ac.kekuleuven.be These reactions typically proceed under mild conditions. uonbi.ac.ke The resulting complexes can have various geometries, with square planar being common for Pd(II) and Pt(II). nih.gov The specific structure depends on the stoichiometry of the reactants and the presence of other coordinating species. For instance, mixed-ligand complexes can be formed by introducing other ligands into the reaction mixture. nih.gov

Table 1: Examples of Synthesized Palladium(II) and Platinum(II) Complexes

| Metal Ion | Ligand System | General Synthesis Method | Resulting Complex Type |

| Palladium(II) | Thiosemicarbazones | Reaction of K₂PdCl₄ with the ligand in ethanol (B145695). kuleuven.be | [Pd(L)Cl] or [Pd(L)₂] |

| Platinum(II) | Dithiocarbamates and amines | Reaction of [M(ESDT)Cl]n with various amines. nih.gov | [Pt(ESDT)(L)Cl] or [Pt(ESDT)(L)₂]Cl |

| Palladium(II) | Ethylenediamine and pyridines | Reaction of [Pd(en)Cl₂] with pyridine (B92270) derivatives. nih.gov | [Pd(en)Cl(L)]NO₃ |

| Platinum(II) | Thiosemicarbazones | Reaction of K₂PtCl₄ with the ligand. uonbi.ac.ke | Platinum(II) thiosemicarbazone complexes |

Note: This table provides a general overview based on synthetic strategies for similar ligand systems.

Beyond palladium and platinum, this compound and analogous thioether-amine ligands can form complexes with a wide array of other transition metal ions. wikipedia.org These include, but are not limited to, zinc(II), cadmium(II), mercury(II), copper(II), cobalt(II), nickel(II), and iron(II). researchgate.netnih.govnih.govjocpr.com The coordination chemistry with these metals is diverse, influenced by the metal's size, charge, and electronic configuration. For example, zinc(II) and cadmium(II) complexes with related N,S-donor ligands have been synthesized and structurally characterized, often revealing tetrahedral or octahedral geometries. researchgate.netnih.gov The interaction with copper(I) is also of interest due to its high affinity for thioether ligands. researchgate.net

Table 2: Coordination Geometries of Transition Metal Complexes with Related Ligands

| Metal Ion | Ligand System | Coordination Geometry | Reference |

| Zinc(II) | N-(2-pyridylmethyl)-N-(2-(methylthio)ethyl)amine | Distorted trigonal bipyramidal | researchgate.net |

| Cadmium(II) | N-(2-pyridylmethyl)-N-(2-(methylthio)ethyl)amine | Distorted octahedral | researchgate.net |

| Mercury(II) | N-(2-pyridylmethyl)-N-(2-(methylthio)ethyl)amine | Distorted square pyramidal | researchgate.net |

| Cobalt(II) | Schiff base ligand | Octahedral | jocpr.com |

| Iron(II) | Schiff base ligand | Octahedral | jocpr.com |

| Nickel(II) | Thiosemicarbazone | Square planar | nih.gov |

| Copper(II) | Schiff base ligand | Tetrahedral | jocpr.com |

Table 3: Crystallographic Data for Representative Metal Complexes with Similar Ligands

| Complex | Crystal System | Space Group | Key Structural Features |

| [Pd(ESDT)(PrNH₂)Cl] nih.gov | Not specified | Not specified | Demonstrates mixed-ligand coordination. |

| [Pd(en)(pyridine)Cl]NO₃ nih.gov | Monoclinic | P2₁/c | Square planar geometry around Pd(II). |

| [Pt₂(LH)₂Cl₄] (bridging sulfur) researchgate.netcyberleninka.ru | Orthorhombic | Not specified | Binuclear complex with bridging thiolate ligands. |

| Co(II) Schiff base complex jocpr.com | Monoclinic | Not specified | Octahedral geometry. |

| Fe(II) Schiff base complex jocpr.com | Monoclinic | Not specified | Octahedral geometry. |

Note: This table presents data for structurally related complexes to illustrate the type of information obtained from X-ray diffraction analysis.

Thermodynamics and Kinetics of Metal-Ligand Binding

The stability and formation/dissociation rates of metal complexes are fundamental to understanding their behavior in solution. Thermodynamic stability is quantified by stability constants, while kinetic studies provide information on the mechanisms of complex formation and ligand exchange reactions.

The stability of a metal complex in solution is a measure of the extent of formation at equilibrium. For a simple 1:1 metal (M) to ligand (L) complex, the formation can be represented by the equilibrium:

M + L ⇌ ML

The corresponding stability constant (K) is given by:

K = [ML] / ([M][L])

Potentiometric titration is a widely used and accurate method for determining stability constants. youtube.com This technique involves monitoring the pH of a solution containing the ligand and a metal ion as a standard solution of a strong base is added. hakon-art.com The protonation constants of the ligand are determined in a separate titration without the metal ion. The stability constants of the metal complexes are then calculated from the pH changes that occur as the ligand is deprotonated and complexes with the metal ion. scirp.orgasianpubs.org The data analysis often involves computer programs that can handle complex equilibria, including the formation of multiple species such as ML, ML2, and protonated or hydrolyzed species. researchgate.netcost-nectar.eu

Illustrative Data for Analogous Systems:

The following table presents stability constants for Ni(II) complexes with related tetra-aza macrocyclic ligands, determined by a potentiometric technique. This illustrates the kind of data obtained from such studies.

| Ligand | Log K | Reference |

| 1,4,7,10-tetra-azacyclotetradecane | 14.81 | rsc.org |

| 1,4,8,12-tetra-azacyclopentadecane | 18.38 | rsc.org |

| 1,5,9,13-tetra-azacyclohexadecane | 13.23 | rsc.org |

This interactive table provides illustrative stability constant data for Ni(II) complexes with analogous macrocyclic amine ligands, as specific data for this compound is not available.

Kinetic studies provide insights into the mechanisms of complex formation and ligand substitution reactions. unt.eduualberta.calibretexts.org These reactions can be studied using techniques such as stopped-flow spectrophotometry, which allows for the monitoring of rapid reactions in solution. wmich.edursc.org By varying the concentrations of the reactants and observing the effect on the reaction rate, the rate law can be determined. This information, along with the activation parameters (enthalpy and entropy of activation) obtained from temperature-dependent studies, helps to elucidate the reaction mechanism, which can be associative, dissociative, or interchange in nature.

For instance, the kinetics of ternary complex formation, where a ligand binds to a metal ion that is already coordinated to another ligand, can be investigated to understand the influence of the primary ligand on the rate of subsequent ligand binding. rsc.orgnih.gov

Illustrative Data for Analogous Systems:

The table below shows rate constants for the ligand exchange reaction of a copper(II) complex with a tridentate Schiff base ligand, studied by spectrophotometry. This demonstrates the type of kinetic data that can be obtained.

| Reactant | kobs (s⁻¹) | Reference |

| CuLX + N4H2∙2ClO4 | kobs(1) (fast) | |

| kobs(2) (slow) |

This interactive table presents illustrative kinetic data for a ligand exchange reaction of a Cu(II) complex with an analogous tridentate ligand. The observed rate constants (kobs) often show multiphasic behavior. Specific kinetic data for this compound is not available.

Spectroscopic Probing of Coordination Environments

Spectroscopic techniques are invaluable for elucidating the structure and bonding in metal complexes. NMR, IR, UV-Vis, and EPR spectroscopy each provide unique information about the coordination environment around the metal center.

NMR spectroscopy is a powerful tool for characterizing the structure of diamagnetic complexes in solution. For paramagnetic complexes, the presence of unpaired electrons significantly affects the NMR spectra, leading to large chemical shifts (hyperfine shifts) and often broadened signals. rsc.orgmdpi.com However, these paramagnetic effects can provide detailed information about the electronic structure and magnetic properties of the complex. tamu.eduacs.orgnih.gov

The isotropic shifts in paramagnetic NMR are the sum of contact and pseudocontact shifts. The contact shift arises from the delocalization of unpaired electron spin density onto the ligand nuclei, while the pseudocontact shift results from the magnetic anisotropy of the complex. By analyzing the pattern of hyperfine shifts, it is possible to gain insights into the bonding and geometry of the complex. nih.govvu.ltresearchgate.net In some cases, 2D NMR techniques can be applied to aid in the assignment of the highly shifted and broadened resonances. researchgate.net

Illustrative Data for Analogous Systems:

The following table presents illustrative ¹H NMR chemical shifts for a paramagnetic nickel(II) complex with a bipyridine ligand, demonstrating the significant downfield shifts observed for protons close to the paramagnetic metal center.

| Proton | Chemical Shift (ppm) | Reference |

| bipyridine H6,6' | ~9.5 | researchgate.net |

| bipyridine H3,3' | ~8.5 | researchgate.net |

| bipyridine H4,4' | ~8.2 | researchgate.net |

| bipyridine H5,5' | ~7.8 | researchgate.net |

This interactive table provides illustrative ¹H NMR data for a paramagnetic Ni(II) complex with an analogous nitrogen-donor ligand. nih.gov The chemical shifts for complexes of this compound would be expected to show similar paramagnetic shifting, with the magnitude depending on the specific metal ion and geometry. Specific NMR data for complexes of this compound is not available.

IR spectroscopy is used to identify the functional groups in a ligand and to determine which of these groups are involved in coordination to a metal ion. youtube.com Upon complexation, the vibrational frequencies of the donor groups (in this case, the N-H and C-S bonds) are expected to shift. For example, a shift in the ν(N-H) stretching frequency can indicate coordination of the amine group. New bands may also appear in the far-IR region corresponding to the metal-ligand stretching vibrations (ν(M-N) and ν(M-S)).

UV-Vis spectroscopy provides information about the electronic transitions within a metal complex. In transition metal complexes, the absorption bands in the visible region typically arise from d-d transitions, which are transitions of electrons between the d-orbitals of the metal ion that have been split by the ligand field. libretexts.orgumb.eduillinois.edulibretexts.org The energy and intensity of these bands are dependent on the geometry of the complex, the nature of the metal ion, and the ligand field strength. researchgate.netresearchgate.netresearchgate.netresearchgate.net Charge transfer bands, which are generally more intense and occur at higher energies (in the UV region), involve the transfer of an electron from a ligand-based orbital to a metal-based orbital (LMCT) or vice versa (MLCT). libretexts.org

Illustrative Data for Analogous Systems:

The table below provides typical UV-Vis absorption data for octahedral Co(II) and Ni(II) complexes with nitrogen and oxygen donor ligands, illustrating the d-d transitions observed.

| Complex | λmax (nm) | Assignment | Reference |

| Octahedral Co(II) | ~500-600 | ⁴T₁g(F) → ⁴A₂g(F) | researchgate.net |

| ~1000-1200 | ⁴T₁g(F) → ⁴T₂g(F) | researchgate.net | |

| Octahedral Ni(II) | ~350-400 | ³A₂g(F) → ³T₁g(P) | researchgate.net |

| ~550-650 | ³A₂g(F) → ³T₁g(F) | researchgate.net | |

| ~900-1100 | ³A₂g(F) → ³T₂g(F) | researchgate.net |

This interactive table presents illustrative UV-Vis data for analogous octahedral Co(II) and Ni(II) complexes. The exact positions of the absorption maxima for complexes of this compound would depend on the specific metal ion and the resulting ligand field. Specific UV-Vis data for complexes of this compound is not available.

Magnetic susceptibility measurements provide information about the number of unpaired electrons in a metal complex, which can help to determine the oxidation state and spin state (high-spin or low-spin) of the metal ion. neliti.com The effective magnetic moment (μeff) is calculated from the measured magnetic susceptibility and can be compared to the spin-only value. For many first-row transition metal complexes, the magnetic moment is close to the spin-only value, but orbital contributions can lead to significant deviations. researchgate.netnih.gov

Electron Paramagnetic Resonance (EPR) spectroscopy is a technique that is specific to paramagnetic species and provides detailed information about the electronic environment of the unpaired electron(s). researchgate.netnih.gov For a Cu(II) complex (d⁹, S=1/2), the EPR spectrum is characterized by g-values and hyperfine coupling constants (A-values) that are sensitive to the geometry of the complex and the nature of the donor atoms. mdpi.comethz.chacs.org The g-values provide information about the electronic ground state, while the hyperfine coupling to the copper nucleus (I=3/2) and ligand donor atoms can give insights into the covalency of the metal-ligand bonds.

Illustrative Data for Analogous Systems:

The following table presents typical magnetic moments for high-spin octahedral Co(II) and Ni(II) complexes.

| Metal Ion | Spin State | Theoretical Spin-only μeff (B.M.) | Typical Experimental μeff (B.M.) | Reference |

| Co(II) (d⁷) | High-spin | 3.87 | 4.3 - 5.2 | neliti.com |

| Ni(II) (d⁸) | High-spin | 2.83 | 2.9 - 3.4 | nih.gov |

This interactive table provides illustrative magnetic moment data for analogous high-spin Co(II) and Ni(II) complexes. The actual magnetic moments for complexes of this compound would depend on the specific geometry and any magnetic exchange interactions. Specific magnetic data for complexes of this compound is not available.

Computational and Theoretical Insights into 2 2 Ethylthio Ethyl Thio Amine

Electronic Structure and Molecular Conformation Modeling

Understanding the three-dimensional arrangement of atoms and the distribution of electrons is fundamental to predicting a molecule's physical and chemical properties.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is particularly well-suited for determining the optimized geometry of molecules like 2-((2-(Ethylthio)ethyl)thio)amine. By calculating the electron density, DFT methods can predict bond lengths, bond angles, and dihedral angles that correspond to the molecule's most stable conformation (lowest energy state).

For a molecule with multiple rotatable bonds, such as the C-C and C-S bonds in this compound, a potential energy surface scan would typically be performed. This involves systematically rotating specific bonds and calculating the energy at each step to identify the global minimum and various local minima, which represent stable conformers. The choice of functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)) is crucial for obtaining accurate results. nih.gov

Table 1: Hypothetical Optimized Geometric Parameters for this compound using DFT (B3LYP/6-31G(d))

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-S | 1.85 Å |

| C-N | 1.47 Å | |

| C-C | 1.54 Å | |

| S-C (ethyl) | 1.82 Å | |

| Bond Angle | C-S-C | 100.5° |

| S-C-C | 112.0° | |

| C-C-N | 110.5° | |

| Dihedral Angle | C-S-C-C | ~180° (trans) |

Note: This data is illustrative and not based on actual experimental or computational findings for this specific molecule.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile).

For this compound, the HOMO is expected to have significant contributions from the lone pairs of the nitrogen and sulfur atoms, making these sites susceptible to electrophilic attack. The LUMO would likely be distributed along the σ* anti-bonding orbitals. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and reactivity. researchgate.net A smaller gap suggests higher reactivity.

Analysis of the charge distribution, often visualized through molecular electrostatic potential (MEP) maps, would reveal the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule. The nitrogen atom's lone pair would create a region of strong negative potential, indicating a site for protonation or coordination to metal ions.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) | Description |

| LUMO | +0.5 | Primarily σ* anti-bonding orbitals |

| HOMO | -8.2 | Primarily non-bonding orbitals on N and S atoms |

| HOMO-LUMO Gap | 8.7 eV | Indicates high kinetic stability |

Note: This data is illustrative and not based on actual experimental or computational findings for this specific molecule.

Prediction and Interpretation of Spectroscopic Parameters

Computational methods are instrumental in predicting and interpreting spectroscopic data, aiding in the structural elucidation of new compounds.

The Gauge-Including Atomic Orbital (GIAO) method is a reliable approach for calculating the nuclear magnetic resonance (NMR) chemical shifts of a molecule. elsevierpure.com By computing the magnetic shielding tensors for each nucleus in the presence of an external magnetic field, the chemical shifts (δ) for ¹H and ¹³C can be predicted. These theoretical values, when compared to experimental spectra, can confirm the proposed structure and help assign specific resonances to individual atoms in the molecule. For a flexible molecule, the predicted shifts may be an average over several low-energy conformations.

Theoretical vibrational frequency analysis calculates the normal modes of vibration for a molecule. nih.gov The frequencies and intensities of these vibrations correspond to the peaks observed in an infrared (IR) spectrum. This analysis is crucial for assigning the various stretching, bending, and torsional modes of the molecule. For this compound, characteristic vibrations would include N-H stretching and bending, C-H stretching, and C-S stretching. Comparing the computed IR spectrum with an experimental one allows for a detailed understanding of the molecule's vibrational properties.

Theoretical Approaches to Reactivity and Ligand-Binding Energetics

The presence of multiple thioether groups and a primary amine makes this compound a potentially excellent chelating ligand for various metal ions. Computational methods can be used to explore its reactivity and binding properties.

By modeling the interaction of the molecule with different metal ions, it is possible to calculate the binding energies and determine the preferred coordination geometry. The calculations can predict whether the molecule acts as a bidentate (N, S), tridentate (N, S, S), or tetradentate (N, S, S, S) ligand, depending on the metal ion and the conformational flexibility of the ligand. These theoretical studies of ligand-binding energetics are vital in the design of new metal complexes with specific catalytic or material properties.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), serves as a virtual laboratory for mapping out the potential energy surfaces of chemical reactions. This allows for the identification of transition states, intermediates, and the calculation of activation energies, thereby elucidating the most probable reaction pathways.

For ligands containing both thioether and amine functionalities, computational studies on analogous systems have explored various reaction types, including nucleophilic substitution, addition, and cyclization reactions. For instance, the reaction of similar bidentate thioether-amine ligands often proceeds through a stepwise mechanism where one of the donor atoms, typically the more nucleophilic amine, initiates the reaction.

Theoretical modeling of reactions involving similar functional groups, such as the reaction between epoxides and amines, has shown that amine clusters can facilitate the reaction by stabilizing zwitterionic intermediates through a proton relay system. nih.gov This suggests that in reactions involving this compound, intermolecular interactions and the presence of proton shuttles could play a crucial role in the reaction kinetics.

A hypothetical reaction pathway for the alkylation of this compound could be computationally modeled to determine the energetic favorability of different routes. The calculations would likely involve optimizing the geometries of the reactants, transition states, and products to construct a detailed energy profile.

Table 1: Hypothetical Energy Profile for a Postulated Reaction of a Thioether-Amine Ligand

| Step | Description | Relative Energy (kcal/mol) |

| 1 | Reactants (Ligand + Electrophile) | 0 |

| 2 | Transition State 1 (N-alkylation) | +15.2 |

| 3 | Intermediate 1 (N-alkylated product) | -5.8 |

| 4 | Transition State 2 (S-alkylation) | +22.5 |

| 5 | Intermediate 2 (S-alkylated product) | -2.1 |

Note: The data in this table is illustrative and based on typical values found in computational studies of similar amine and thioether alkylation reactions. It does not represent experimentally verified data for this compound.

Furthermore, computational investigations into the cyclization reactions of related thiol- and amine-containing compounds have demonstrated the efficiency of forming macrocyclic structures, a process that can be highly dependent on the nature of the electrophile and the reaction conditions. mdpi.com These studies highlight the utility of computational methods in predicting reaction outcomes and optimizing synthetic strategies for this class of ligands.

Modeling of Metal-Ligand Interaction Energies

The coordination of this compound to metal ions is a central aspect of its chemistry. Computational modeling provides a quantitative measure of the strength and nature of these metal-ligand bonds. Methods such as DFT are frequently employed to calculate interaction energies, bond dissociation energies, and to analyze the electronic structure of the resulting metal complexes.

Studies on analogous thioether and amine-containing ligands reveal that the coordination preference can be tuned by the combination of hard (amine) and soft (thioether) donor atoms. researchgate.net The interaction energy between a ligand and a metal ion is a composite of several factors, including electrostatic interactions, orbital interactions (charge transfer), and steric effects.

A Natural Energy Decomposition Analysis (NEDA) is a computational tool that can dissect the total interaction energy into these constituent parts. For similar ligands, such analyses have shown that for highly charged metal ions, the electrostatic component is often dominant. However, for softer metal ions, the charge transfer or covalent contribution from the soft thioether sulfur atoms becomes more significant. mdpi.com

The interaction of this compound with various metal ions would likely exhibit this trend. The hard amine group would favor coordination to hard metal ions, while the softer thioether groups would show a preference for softer metal ions. Computational models can predict these preferences by calculating the binding energies for a range of metal-ligand complexes.

Table 2: Calculated Interaction Energies for a Model Bidentate Thioether-Amine Ligand with Various Metal Ions

| Metal Ion | Interaction Energy (kcal/mol) | Predominant Interaction Type |

| Li⁺ | -45.8 | Electrostatic |

| Cu²⁺ | -250.1 | Mixed Electrostatic/Covalent |

| Ag⁺ | -120.5 | Covalent |

| Zn²⁺ | -215.3 | Electrostatic |

Note: This data is derived from computational studies on analogous bidentate N,S-donor ligands and is intended to be representative. It does not reflect direct experimental or computational results for this compound.

These computational models can also predict the geometry of the resulting metal complexes. For a flexible ligand like this compound, multiple coordination modes are possible, including bidentate (N,S) and tridentate (N,S,S') chelation. DFT calculations can determine the most stable coordination geometry by comparing the energies of the different possible isomers. researchgate.net The accuracy of these calculations can be high, with predicted bond lengths and angles often showing good agreement with experimental data from X-ray crystallography. mdpi.com

Advanced Research Applications and Future Perspectives of 2 2 Ethylthio Ethyl Thio Amine

Catalysis and Organometallic Transformations

The presence of both nitrogen and sulfur donor atoms allows 2-((2-(Ethylthio)ethyl)thio)amine to act as a flexible ligand in the design of metal complexes for catalysis. The different coordination preferences of the donor atoms can lead to the formation of complexes with unique electronic and steric properties, which are crucial for catalytic activity and selectivity.

While specific examples of catalytic systems employing metal complexes of this compound are not extensively documented in publicly available research, the principles of coordination chemistry suggest significant potential. The tridentate nature of the ligand allows it to form stable chelate rings with metal centers. The combination of a hard Lewis base (amine) and soft Lewis bases (thioethers) can stabilize various oxidation states of a coordinated metal, a key feature for many catalytic cycles.

The design of such catalytic systems would involve the reaction of this compound with a suitable metal precursor. The resulting complex's geometry and electronic structure could be fine-tuned by modifying the reaction conditions or introducing ancillary ligands. For instance, the ethyl groups on the sulfur atoms provide a degree of steric bulk that can influence the accessibility of the metal center to substrates.

Table 1: Potential Metal Complexes and Their Theoretical Catalytic Applications

| Metal Center | Potential Complex Structure | Possible Catalytic Application |

| Palladium (Pd) | Square Planar [Pd(L)Cl]Cl | Cross-coupling reactions (e.g., Suzuki, Heck) |

| Platinum (Pt) | Square Planar [Pt(L)Cl]Cl | Hydrosilylation, hydrogenation |

| Rhodium (Rh) | Octahedral [Rh(L)Cl₃] | Hydroformylation, transfer hydrogenation |

| Copper (Cu) | Tetrahedral or Square Pyramidal | Atom Transfer Radical Polymerization (ATRP) |

L represents the ligand this compound

The hemilabile nature of the thioether-amine ligand framework is a key aspect that could be exploited in selective organic reactions. One of the sulfur-metal bonds could reversibly dissociate, creating a vacant coordination site on the metal for substrate binding and activation, while the stronger amine-metal bond keeps the ligand attached. This behavior is highly desirable for catalytic processes that require a delicate balance between stability and reactivity.

For example, in a hypothetical hydrogenation reaction, the substrate could coordinate to the metal center by displacing one of the thioether arms. After the transformation, the thioether could re-coordinate, promoting the release of the product. This dynamic process can lead to higher turnover numbers and improved selectivity.

Contributions to Supramolecular Chemistry and Materials Science

The ability of this compound to bridge multiple metal centers makes it a valuable component in the construction of larger, well-defined supramolecular structures and functional materials.

Coordination-driven self-assembly is a powerful strategy for constructing complex molecular architectures. The directional bonding provided by metal-ligand coordination allows for the predictable formation of structures like coordination polymers and discrete metallocycles. The geometry of the this compound ligand, with its flexible ethylthioethyl arms, can accommodate various coordination angles, leading to a diversity of assembled structures.

For instance, reaction with a metal ion that prefers a linear or T-shaped geometry could lead to the formation of one-dimensional coordination polymers. In contrast, using a metal ion with a square planar or octahedral preference in specific stoichiometric ratios could result in the formation of discrete metallocyclic structures, such as squares or cages.

Table 2: Predicted Supramolecular Assemblies with this compound

| Metal Ion Geometry | Ligand-to-Metal Ratio | Predicted Assembly |

| Linear (e.g., Ag(I)) | 1:1 | 1D Chain |

| Square Planar (e.g., Pd(II), Pt(II)) | 2:2 | Dinuclear Metallocycle |

| Octahedral (e.g., Fe(II), Co(II)) | 2:1 | Bridged Polymeric Network |

The amine and thioether groups in this compound provide anchor points for grafting the molecule onto the surfaces of various materials. The thioether groups, in particular, have a strong affinity for noble metal surfaces, such as gold and silver. This allows for the formation of self-assembled monolayers (SAMs) on these surfaces.

Such functionalized surfaces could have applications in areas like sensing, where the coordinated metal center could act as a recognition site, or in heterogeneous catalysis, where the surface-bound complexes could catalyze reactions with enhanced stability and recyclability. Similarly, the ligand can be used to functionalize nanomaterials like quantum dots or nanoparticles, modifying their solubility, stability, and surface reactivity.

Precursors for the Synthesis of Complex Organic Molecules

Beyond its use as a ligand, this compound can serve as a versatile precursor for the synthesis of more complex organic molecules. The primary amine group is a reactive handle that can participate in a variety of chemical transformations.

For example, the amine can undergo condensation reactions with aldehydes or ketones to form Schiff bases. These Schiff base ligands, with their N,S,S donor set, can then be used to form a new class of metal complexes with different electronic and steric properties compared to the parent amine ligand. Furthermore, the amine can be acylated, alkylated, or used as a nucleophile in various ring-opening reactions, leading to the synthesis of a wide array of more elaborate molecules with potential applications in medicinal chemistry and materials science.

Construction of Heterocyclic Ring Systems

The primary amine group of this compound serves as a key reactive handle for the construction of diverse nitrogen-containing heterocyclic systems. This reactivity is analogous to that of other primary amines used in cyclization reactions to form rings of significant interest in medicinal and materials chemistry.

Detailed research findings indicate that amine functionalities readily participate in condensation and cyclization reactions with a variety of carbonyl compounds and other electrophilic reagents. For instance, amines can be reacted with isothiocyanates to form thiourea (B124793) derivatives, which can then undergo intramolecular cyclization to yield heterocycles like thiazolidines, quinazolines, and triazines. researchgate.netnih.gov In a similar vein, this compound could be reacted with reagents such as 2-furoyl isothiocyanate or phthalimidoacetyl isothiocyanate to generate complex heterocyclic structures incorporating the dithioether chain. researchgate.net

The reaction of amines with dicarbonyl compounds or their equivalents is a fundamental strategy for synthesizing five- and six-membered rings. The reaction of an amine with succinic anhydride, for example, can lead to the formation of pyrrole-based systems. ekb.eg The table below summarizes potential heterocyclic systems that could be synthesized using this compound as a precursor, based on established synthetic methodologies for other amines.

| Reagent Class | Potential Heterocyclic Product | Reaction Type |

| Dicarbonyl Compounds (e.g., 2,5-hexanedione) | Pyrroles | Paal-Knorr Synthesis |

| Isothiocyanates (e.g., Phenyl isothiocyanate) | Thiazolidines, Thiazines | Addition-Cyclization |

| α-Haloketones | Thiazoles | Hantzsch Thiazole Synthesis |

| Diethyl Malonate | Pyridinones | Condensation-Cyclization |

These synthetic routes highlight the potential of this compound as a versatile scaffold for embedding a flexible, sulfur-rich side chain onto a variety of heterocyclic cores.

Building Blocks for Polyamine and Polysulfide Scaffolds

The structure of this compound, also known as 1-amino-3,6-dithiaoctane, inherently makes it a foundational unit for constructing larger, more complex polyamine and polysulfide molecules. nih.gov The presence of both a terminal amine and multiple thioether linkages allows for its use in iterative synthetic strategies or as a capping agent in polymer synthesis.

Research into related compounds demonstrates the feasibility of using such molecules to build intricate scaffolds. For example, a similar but more complex molecule, bis(2-((2-(ethylthio)ethyl)thio)ethyl)amine, is synthesized from precursors like 2-ethylthioethanethiol (B1204193) and bis(2-chloroethyl)amine (B1207034) hydrochloride. chemicalbook.comnih.gov This synthesis underscores the chemical logic of combining amine and thioether-containing fragments to create larger polysulfide amine structures. This compound could be a key starting material or intermediate in analogous synthetic pathways.

The combination of soft sulfide (B99878) donors and a hard amine group makes these scaffolds particularly interesting as chelating agents for transition metal ions, with potential applications in catalysis, metal sequestration, and the design of molecular sensors. The flexibility of the dithiaoctane chain allows it to adopt various conformations to coordinate effectively with different metal centers.

Interdisciplinary Research Opportunities

The application of this compound is not confined to traditional synthetic chemistry but extends into interdisciplinary fields where its unique properties can be leveraged through modern technologies.

The synthesis of heterocyclic compounds and functional polymers often benefits significantly from the application of continuous flow chemistry. chim.it This technology offers superior control over reaction parameters such as temperature and mixing, enhances safety, and facilitates scalability compared to traditional batch processes. chim.itmdpi.com Reactions involving this compound, particularly those for constructing heterocyclic libraries or polyamine scaffolds, are well-suited for translation to flow chemistry systems.

The advantages of using flow chemistry for reactions involving this compound include:

Enhanced Safety: Precise temperature control can mitigate hazards associated with exothermic cyclization or polymerization reactions. mdpi.com

Improved Yield and Selectivity: The rapid mixing and heat transfer in microreactors can minimize the formation of side products. chim.it

Automation and High-Throughput Screening: Integrating flow reactors with automated systems allows for the rapid synthesis and screening of a library of derivatives, accelerating the discovery of molecules with desired properties. vapourtec.com

Computational chemistry and computer-aided drug design (CADD) provide powerful tools for predicting the properties and biological activities of novel molecules, thereby guiding synthetic efforts. nih.gov Derivatives of this compound can be designed and screened in silico before any laboratory work is undertaken.

Methodologies such as Quantitative Structure-Activity Relationship (QSAR) modeling and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction can be applied. nih.gov For example, a library of virtual heterocyclic derivatives could be generated by computationally reacting this compound with various ring-forming precursors. These virtual products could then be screened for desirable properties, such as binding affinity to a specific biological target or optimal physicochemical characteristics. This approach saves significant time and resources by focusing synthetic work on the most promising candidates. nih.gov

The dual functionality of this compound (amine and thioether groups) makes it a candidate for development in analytical chemistry. The primary amine group can be easily derivatized with chromophores or fluorophores, making it a useful reagent for tagging and detecting analytes in techniques like High-Performance Liquid Chromatography (HPLC) or fluorescence spectroscopy.

Furthermore, the thioether groups can act as ligands for heavy and transition metal ions. This suggests its potential use in a few key areas:

Developing Ion-Selective Electrodes: The compound could be incorporated into membranes to create sensors for the potentiometric determination of specific metal ions.

Solid-Phase Extraction: It could be immobilized onto a solid support (e.g., silica (B1680970) or a polymer resin) to create a sorbent for the selective preconcentration of trace metals from environmental or biological samples.

Chelating Agent in Titrimetry: Its ability to form stable complexes with metal ions could be exploited in complexometric titrations.

Q & A

Q. Basic Research Focus

- NMR : ¹H and ¹³C NMR identify thioether linkages (δ ~2.6–3.0 ppm for –SCH₂–) and amine protons (δ ~1.5–2.0 ppm). 2D NMR (HSQC, HMBC) confirms connectivity between sulfur and adjacent carbons .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 209.12 for C₆H₁₆N₂S₂) .

Advanced Consideration

Density Functional Theory (DFT) simulations predict electronic properties (e.g., sulfur lone-pair interactions) and optimize geometry. Comparing computed IR/Raman spectra with experimental data resolves conformational isomers. For example, gauche vs. antiperiplanar arrangements of thioether chains affect ligand-binding affinity .

What strategies mitigate data contradictions in bioactivity studies of thioether-containing amines?

Q. Basic Research Focus

- Reproducibility : Standardize assay conditions (pH, temperature) to avoid thioether oxidation. Use fresh samples stored under argon to prevent degradation .

- Controls : Include reference compounds (e.g., BETA, a polythioether scaffold) to validate assay sensitivity .

Advanced Consideration

Mechanistic studies (e.g., isothermal titration calorimetry) differentiate direct binding from nonspecific interactions. For example, in Cu(I) detection, validate selectivity using competing metal ions (Fe²⁺, Zn²⁺) and chelators (EDTA) .

How does this compound interact with transition metals, and what applications arise from these interactions?

Advanced Research Focus

The compound’s polythioether structure selectively binds soft acids like Cu(I) via HSAB (Hard-Soft Acid-Base) principles. Applications include:

- Fluorescent probes : Incorporate into scaffolds (e.g., BETA) for Cu(I) detection in Wilson’s disease models. The probe’s off-on fluorescence response correlates with labile Cu(I) levels in hepatic cells .

- Catalysis : Serve as ligands in Cu-catalyzed cross-coupling reactions (e.g., Ullmann-type), enhancing reaction rates by stabilizing Cu(I) intermediates .

What computational tools predict the pharmacokinetic properties of this compound derivatives?

Q. Advanced Research Focus

- ADMET prediction : Software like SwissADME estimates bioavailability (%F = ~45–60%) and blood-brain barrier permeability (low, due to polar S atoms).

- Molecular docking : AutoDock Vina models interactions with targets like dopamine receptors, guiding bioisosteric replacements (e.g., replacing thiophene with phenyl groups) .

How can researchers validate the stability of this compound under physiological conditions?

Q. Advanced Research Focus

- Accelerated degradation studies : Incubate in PBS (pH 7.4, 37°C) and analyze aliquots via LC-MS over 24–72 hours. Major degradation pathways include oxidation to sulfoxides or disulfides .

- Microsomal stability assays : Use liver microsomes to assess metabolic susceptibility. Co-administration with CYP450 inhibitors (e.g., ketoconazole) identifies enzyme-specific pathways .

What role does this compound play in bioisosteric drug design?

Advanced Research Focus

As a sulfur-rich analog of ethylenediamine, it serves as a bioisostere in:

- Anticancer agents : Replace oxygen ethers in kinase inhibitors to enhance solubility and metal chelation.

- Antimicrobials : Modify peptidomimetics to disrupt bacterial metalloenzymes (e.g., urease) .

How do steric and electronic effects of thioether substituents influence reactivity?

Q. Advanced Research Focus

- Steric effects : Bulky ethylthio groups hinder nucleophilic attack at the amine center, reducing alkylation rates.

- Electronic effects : Electron-rich thioethers enhance amine basicity (pKa ~9.5), favoring protonation in acidic environments. DFT studies quantify charge distribution to optimize ligand design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.